molecular formula C9H8BrNO3 B1368262 4-Bromo-2-acetamidobenzoic acid CAS No. 101861-53-4

4-Bromo-2-acetamidobenzoic acid

Cat. No.: B1368262
CAS No.: 101861-53-4
M. Wt: 258.07 g/mol
InChI Key: HODOWTASDNNNCT-UHFFFAOYSA-N
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Description

4-Bromo-2-acetamidobenzoic acid (CAS 101861-53-4) is a brominated aromatic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This chemical serves as a versatile synthetic intermediate and valuable building block in organic chemistry and pharmaceutical research. Its molecular structure features both a carboxylic acid and an acetamido group on a benzene ring that is substituted with a bromine atom, offering multiple sites for chemical modification and further functionalization . The presence of the bromine atom makes this compound a crucial precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds in complex molecule synthesis . Researchers utilize this compound in the synthesis of anthranilic acid derivatives, which are important scaffolds in medicinal chemistry . Furthermore, related acetamidobenzoic acid compounds are known to exhibit unique physicochemical properties, such as triboluminescence, and are subjects of spectroscopic characterization and computational studies, including DFT analysis, HOMO-LUMO investigations, and molecular docking to evaluate potential biological activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper safety data sheets should be consulted prior to use .

Properties

IUPAC Name

2-acetamido-4-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODOWTASDNNNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557772
Record name 2-Acetamido-4-bromobenzoic acid
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Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101861-53-4
Record name 2-Acetamido-4-bromobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-acetamidobenzoic acid
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Elucidation of Reaction Mechanisms and Kinetics Pertinent to 4 Bromo 2 Acetamidobenzoic Acid Transformations

Amide Formation Mechanisms: Condensation and Acylation Processes

The synthesis of 4-bromo-2-acetamidobenzoic acid typically involves the acylation of its corresponding amine precursor, 2-amino-4-bromobenzoic acid. This transformation is a cornerstone of its synthesis and involves the formation of an amide linkage.

The most common method is acylation using an acid anhydride (B1165640) or acyl chloride . In a typical laboratory preparation, the amino group of 2-amino-4-bromobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like acetic anhydride. The acetyl group of the amide serves to "protect" the highly reactive amino group from unwanted side reactions during subsequent synthetic steps, such as electrophilic aromatic substitution. researchgate.net The lone pair of electrons on the amide nitrogen is delocalized by the carbonyl group, rendering it less basic than the original aniline (B41778) derivative. researchgate.net

The mechanism proceeds via a nucleophilic acyl substitution pathway.

Nucleophilic Attack: The nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and a carboxylate anion (acetate) is eliminated as the leaving group.

Deprotonation: A final deprotonation step, often assisted by a base or another amine molecule, yields the stable amide product, this compound.

Alternatively, direct condensation with acetic acid can be achieved, though it is less common due to the need for high temperatures to drive off water. masterorganicchemistry.com More sophisticated methods utilize coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to facilitate attack by the amine. masterorganicchemistry.comyoutube.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, allowing the reaction to proceed under milder conditions. youtube.com

Table 1: Comparison of Amide Formation Methods

MethodReagentsConditionsKey Feature
Acylation 2-amino-4-bromobenzoic acid, Acetic Anhydride/Acetyl ChlorideTypically mild, often with a baseEfficient and common for protecting the amine group. researchgate.net
Direct Condensation 2-amino-4-bromobenzoic acid, Acetic AcidHigh temperaturesSimple reagents, but harsh conditions are required to remove water. masterorganicchemistry.com
Coupling Agent 2-amino-4-bromobenzoic acid, Acetic Acid, DCCNeutral, mild conditionsForms a good leaving group, useful for sensitive substrates. masterorganicchemistry.com

Hydrolysis Pathways of Acetamido Linkages Under Varying Conditions

The acetamido group in this compound can be hydrolyzed to regenerate the parent amine, 2-amino-4-bromobenzoic acid. This reaction, often referred to as deprotection, can be carried out under acidic or basic conditions. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Protonation: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺). libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom. libretexts.org

Leaving Group Removal: The C-N bond cleaves, and the amine departs as a leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield the final product. libretexts.org

Base-Promoted Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is considered base-promoted rather than base-catalyzed because a full equivalent of the base is consumed. libretexts.org

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org

Leaving Group Elimination: The carbonyl double bond reforms, and the amide ion (⁻NHR) is eliminated as the leaving group. This is generally a poor leaving group, making this step the rate-determining one. libretexts.org

Acid-Base Reaction: The highly basic amide ion immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and the neutral amine. libretexts.org

Aromatic Substitution Mechanisms at Brominated Positions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is directed by the existing substituents. The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The carboxyl group (-COOH) is a deactivating meta-director.

The general mechanism for EAS proceeds in two steps:

Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E⁺), disrupting the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com This is the slow, rate-determining step. libretexts.orgnih.gov

Deprotonation: A base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

In the case of this compound, the powerful ortho-, para-directing influence of the acetamido group dominates. The bromine atom at position 4 and the acetamido group at position 2 direct incoming electrophiles to positions 3, 5, and 6. However, the carboxyl group at position 1 deactivates the ring, particularly at the ortho positions (2 and 6). The interplay of these effects generally favors substitution at the position ortho to the acetamido group and meta to the bromine, which is position 3, or the position para to the acetamido group, which is position 5. Steric hindrance can also play a role in determining the final product distribution. nih.gov For instance, in the synthesis of 4-bromo-2-chloroacetanilide, the incoming chlorine atom is directed to the ortho position relative to the acetamido group. researchgate.net

Reactivity of the Carboxyl Group in Esterification and Other Derivatization Reactions

The carboxylic acid functional group of this compound can undergo several derivatization reactions, with esterification being a primary example.

Fischer Esterification: This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. google.com The mechanism is as follows:

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

A typical procedure involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. The reaction is an equilibrium process, and yields can be improved by using an excess of the alcohol or by removing water as it is formed.

Nucleophilic Substitution at the Bromine Center

While electrophilic substitution is common on electron-rich aromatic rings, nucleophilic aromatic substitution (SNAAr) can occur on electron-poor rings containing a good leaving group. masterorganicchemistry.com For this compound, the bromine atom can potentially be displaced by a strong nucleophile.

The SNAAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. In this compound, the carboxyl group is an electron-withdrawing group, but it is meta to the bromine atom. The acetamido group is electron-donating by resonance. Therefore, nucleophilic substitution at the bromine center is generally difficult and requires harsh reaction conditions.

The mechanism proceeds via two steps:

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). This is typically the rate-determining step.

Elimination of Leaving Group: The intermediate collapses, and the bromide ion is eliminated as the leaving group, restoring the aromaticity of the ring.

The rate of reaction is influenced by the nature of the leaving group, with F > Cl > Br > I, which is opposite to the trend seen in SN1/SN2 reactions. masterorganicchemistry.com This is because the first step (attack by the nucleophile) is rate-determining, not the breaking of the carbon-halogen bond. masterorganicchemistry.com For significant reaction rates to be achieved with this compound, a very strong nucleophile and potentially high temperatures would be necessary due to the suboptimal positioning of the electron-withdrawing group.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy serves as a powerful tool for probing the local electronic environment of atomic nuclei. For 4-Bromo-2-acetamidobenzoic acid, ¹H and ¹³C NMR would provide definitive information on its molecular structure.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamido group.

The aromatic region would likely display a complex splitting pattern due to the spin-spin coupling between the three non-equivalent protons on the benzene (B151609) ring. Based on the substituent effects, the proton ortho to the carboxylic acid group (H-3) would be the most deshielded. The proton ortho to the bromine atom (H-5) and the proton meta to both the acetamido and bromo groups (H-6) would have chemical shifts influenced by the electronic nature of these substituents.

The amide proton (NH) signal is expected to be a broad singlet, and its chemical shift would be sensitive to the solvent and concentration due to hydrogen bonding. The methyl protons of the acetyl group (CH₃) would appear as a sharp singlet, typically in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment (1:1:1 for aromatic protons, 1 for NH, and 3 for CH₃).

Table 1: Predicted ¹H-NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-3 8.0 - 8.2 d J ≈ 2 Hz 1H
H-5 7.6 - 7.8 dd J ≈ 8 Hz, 2 Hz 1H
H-6 7.4 - 7.6 d J ≈ 8 Hz 1H
NH (amide) 9.5 - 11.0 br s - 1H
CH₃ (acetyl) 2.0 - 2.2 s - 3H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon framework. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbons of the carboxylic acid and the amide group would appear at the most downfield chemical shifts. The aromatic carbons would resonate in the intermediate region, with their specific shifts influenced by the attached substituents. The carbon bearing the bromine atom (C-4) would be shielded compared to the others due to the heavy atom effect. The quaternary carbons (C-1, C-2, and C-4) would be readily identifiable by their lower intensities and the absence of signals in a DEPT-135 experiment. The methyl carbon of the acetyl group would be found at the most upfield position.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 168 - 172
C=O (Amide) 167 - 170
C-1 120 - 125
C-2 138 - 142
C-3 124 - 128
C-4 118 - 122
C-5 132 - 136
C-6 128 - 132

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling relationships between protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, aiding in the assignment of the protonated carbons in the ¹³C-NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the ortho relationship between the acetamido group and the carboxylic acid by observing a cross-peak between the amide proton and the H-3 proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides insights into the functional groups present in a molecule and their bonding environments.

The IR and Raman spectra of this compound would be rich with characteristic absorption bands.

Carboxylic Acid Group: A broad O-H stretching band would be expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹.

Amide Group: The N-H stretching vibration would be observed around 3200-3300 cm⁻¹. The Amide I band (primarily C=O stretch) is expected to be a strong absorption in the IR spectrum between 1650 and 1680 cm⁻¹. The Amide II band (a mixture of N-H bending and C-N stretching) would appear around 1530-1570 cm⁻¹.

Aromatic Ring: C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-Br Bond: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725
Amide N-H stretch 3200 - 3300
Amide Amide I (C=O stretch) 1650 - 1680
Amide Amide II (N-H bend, C-N stretch) 1530 - 1570
Aromatic Ring C-H stretch > 3000
Aromatic Ring C=C stretch 1450 - 1600

The precise positions and shapes of the vibrational bands can provide information about the conformation of the molecule and the nature of intermolecular interactions. The broadness of the O-H and N-H stretching bands is a clear indication of hydrogen bonding. In the solid state, this compound is likely to form dimers through hydrogen bonding between the carboxylic acid groups. Additionally, intramolecular hydrogen bonding between the amide N-H and the carboxyl oxygen, or between the carboxyl O-H and the amide oxygen, could influence the vibrational frequencies of these groups. A detailed analysis of the spectra, potentially supported by computational modeling, could help to elucidate the preferred conformational and hydrogen bonding patterns.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of a compound. For this compound, high-resolution mass spectrometry and tandem mass spectrometry are pivotal in confirming its elemental composition and molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which in turn allows for the unambiguous determination of its elemental composition. The theoretical exact mass of this compound is calculated from the sum of the exact masses of its constituent isotopes. The presence of bromine is particularly noteworthy, as it has two major isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio. This isotopic pattern is a key signature in the mass spectrum.

The monoisotopic mass of this compound, calculated using the most abundant isotopes (12C, 1H, 79Br, 14N, 16O), is 256.9688 Da. rsc.org This precise mass measurement is instrumental in confirming the molecular formula C9H8BrNO3.

PropertyValue
Molecular FormulaC9H8BrNO3
Monoisotopic Mass256.9688 Da
Exact Mass256.96876 Da rsc.org

This table presents the key high-resolution mass spectrometry data for this compound.

Fragmentation Patterns and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

The structure of this compound suggests several likely fragmentation pathways. The most common cleavages would be expected to occur at the amide and carboxylic acid functional groups.

A probable primary fragmentation step would be the loss of a water molecule (H2O, 18 Da) from the carboxylic acid group, or the loss of a ketene (B1206846) molecule (CH2CO, 42 Da) from the acetamido group. Another significant fragmentation would be the cleavage of the C-Br bond.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
257/259239/241H2O
257/259215/217CH2CO
257/259178Br
215/217171/173CO

This table outlines the predicted fragmentation patterns for this compound under tandem mass spectrometry conditions.

Solid-State Structural Elucidation via X-ray Diffraction

X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the material.

Single-Crystal X-ray Diffraction (SCXRD) for Determination of Absolute Stereochemistry and Crystal Packing

Although a specific single-crystal X-ray diffraction (SCXRD) study for this compound has not been identified in the surveyed literature, we can infer its likely crystalline behavior by examining related structures. For instance, the crystal structure of 4-acetamidobenzoic acid monohydrate reveals that the acetamide (B32628) and carboxylic acid groups are involved in extensive hydrogen bonding.

Given that this compound is a chiral molecule due to the substitution pattern on the benzene ring, SCXRD would be the definitive method for determining its absolute stereochemistry in a non-racemic crystal. The crystal system, space group, and unit cell dimensions would provide a fundamental description of its solid-state architecture.

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic (common for such compounds)
Space GroupCentrosymmetric (for racemic mixture) or non-centrosymmetric (for resolved enantiomers)
Z (molecules per unit cell)Typically 2, 4, or 8

This table presents the predicted crystallographic parameters for this compound based on analogous compounds.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline States

The functional groups present in this compound—a carboxylic acid, an amide, and a bromine atom—are all capable of participating in significant intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The amide group is also a hydrogen bond donor (N-H) and acceptor (C=O).

It is highly probable that the crystal structure of this compound is dominated by a hydrogen-bonding network. Carboxylic acids commonly form dimeric structures through O-H···O hydrogen bonds between two molecules. Furthermore, the N-H of the amide group can form hydrogen bonds with the carbonyl oxygen of either the carboxylic acid or another amide group.

The bromine atom can also participate in halogen bonding, a non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site, such as an oxygen atom from a neighboring molecule.

Interaction TypeDonorAcceptor
Hydrogen BondO-H (Carboxylic Acid)C=O (Carboxylic Acid)
Hydrogen BondN-H (Amide)C=O (Carboxylic Acid or Amide)
Halogen BondC-BrO (Carbonyl)

This table summarizes the likely intermolecular interactions that stabilize the crystalline structure of this compound.

Theoretical and Computational Chemistry Approaches for 4 Bromo 2 Acetamidobenzoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy. A typical study would use a functional, such as B3LYP, combined with a basis set like 6-311G, to solve the Schrödinger equation for the molecule.

A computational study would begin with the geometry optimization of 4-Bromo-2-acetamidobenzoic acid. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

Conformational analysis would investigate the rotation around the single bonds, particularly the C-N bond of the acetamido group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. This would identify the most stable conformer, which is crucial for understanding the molecule's behavior. Intramolecular hydrogen bonding, for instance between the amide proton and the carboxylic oxygen, would be a key feature to investigate as it can significantly influence the preferred conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes only, as specific research data is unavailable.

Parameter Bond/Atoms Involved Calculated Value
Bond Length C-Br (Value in Å)
Bond Length C-COOH (Value in Å)
Bond Length N-H (Value in Å)
Bond Angle C-C-C (ring) (Value in °)
Dihedral Angle C-C-N-C (Value in °)

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive. A computational analysis would provide the energies of these orbitals and visualize their spatial distribution, showing where on the molecule these electron activities are centered. For this compound, one might expect the HOMO to be distributed over the electron-rich benzene ring and acetamido group, while the LUMO might be located over the electron-withdrawing carboxylic acid and bromo substituents.

Table 2: Hypothetical Frontier Molecular Orbital Properties This table is for illustrative purposes only, as specific research data is unavailable.

Parameter Value (eV)
HOMO Energy (Value)
LUMO Energy (Value)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate different potential values, with red typically representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, making them sites for electrophilic interaction. The hydrogen atoms of the amine and carboxylic acid would likely show positive potential, indicating them as sites for nucleophilic interaction.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of spectra, which helps in the structural confirmation of synthesized compounds.

Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these computed values with experimentally obtained spectra, researchers can confirm the structure of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or specific molecular conformations.

Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) This table is for illustrative purposes only, as specific research data is unavailable.

Atom Calculated ¹³C Shift Experimental ¹³C Shift Calculated ¹H Shift Experimental ¹H Shift
C (COOH) (Value) (Value) - -
C-Br (Value) (Value) - -
H (Aromatic) - - (Value) (Value)
H (NH) - - (Value) (Value)

Simulating the infrared (IR) and Raman spectra of this compound would allow for the precise assignment of each vibrational band to a specific motion of the atoms, such as stretching, bending, or torsion. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. This detailed assignment is crucial for interpreting experimental spectra and understanding the molecule's vibrational properties. Key vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both groups, and various aromatic C-H and C-C vibrations.

Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments This table is for illustrative purposes only, as specific research data is unavailable.

Calculated Freq. (cm⁻¹) Scaled Freq. (cm⁻¹) Assignment (Vibrational Mode)
(Value) (Value) ν(O-H) stretch, carboxylic acid
(Value) (Value) ν(N-H) stretch, amide
(Value) (Value) ν(C=O) stretch, carboxylic acid
(Value) (Value) ν(C=O) stretch, amide I band
(Value) (Value) δ(N-H) bend, amide II band

Reaction Pathway and Transition State Modeling for Mechanistic Understanding

Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. For instance, the mechanism of its synthesis via acetylation of 4-bromo-2-aminobenzoic acid could be studied. This would involve:

Identifying Intermediates and Transition States: DFT calculations can be used to locate the structures of intermediates and transition states along the reaction coordinate.

Calculating Activation Energies: The energy barriers for each step of the reaction can be calculated, allowing for the identification of the rate-determining step. chemrxiv.org

Visualizing Reaction Pathways: The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition states connect the reactants and products.

Such studies would provide a detailed, atomistic understanding of the reaction mechanism.

Intermolecular Interaction and Energy Framework Analysis in Condensed Phases

To understand the solid-state properties of this compound, an analysis of its intermolecular interactions and energy framework is crucial. This can be achieved using computational tools that build upon the crystal structure.

Quantification of Interaction Energies: The energies of different types of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) can be calculated.

Energy Framework Diagrams: These diagrams provide a visual representation of the strength and directionality of intermolecular interactions within the crystal lattice. rsc.orgrasayanjournal.co.inmdpi.compreprints.org Cylinders connecting the centroids of interacting molecules are typically used, with the radius of the cylinder proportional to the interaction energy. This allows for the identification of the dominant forces responsible for the crystal packing. For this compound, the energy framework would likely reveal a robust network of hydrogen bonds and significant contributions from dispersion forces involving the aromatic ring and the bromine atom.

Design and Synthesis of Functional Derivatives and Analogues of 4 Bromo 2 Acetamidobenzoic Acid

Amide-Linked Conjugates and Extended Polymeric Architectures

The presence of a carboxylic acid moiety in 4-bromo-2-acetamidobenzoic acid provides a direct handle for the synthesis of amide-linked conjugates. Standard peptide coupling methodologies can be employed to link this core structure to a variety of amines, amino acids, and peptides, thereby creating a library of new chemical entities with potentially enhanced biological activities or tailored physicochemical properties. The synthesis of such amide derivatives typically involves the activation of the carboxylic acid group, followed by nucleophilic attack by the desired amine.

While direct examples of polymeric architectures derived specifically from this compound are not extensively documented, the principles of polymer chemistry suggest its potential as a monomer. The bifunctional nature of the molecule, with its carboxylic acid and the potential for further functionalization at the bromo position or modification of the acetamido group, could allow for its incorporation into polyesters or polyamides through condensation polymerization. Such polymers could exhibit unique properties stemming from the presence of the bromo and acetamido functionalities. The synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide from 4‐bromobenzoic acid and (S)‐1‐phenylethanamine using titanium tetrachloride as a coupling reagent demonstrates a viable route for amide bond formation, which could be extended to polymeric systems. researchgate.net

Table 1: Potential Amide-Linked Conjugates of this compound

Reactant AminePotential Conjugate StructureSynthetic Method
Glycine methyl esterMethyl 2-(4-bromo-2-acetamidobenzamido)acetatePeptide coupling (e.g., DCC/DMAP)
Aniline (B41778)4-Bromo-2-acetamido-N-phenylbenzamideAcid chloride formation followed by amidation
Poly(ethylene glycol) aminePEGylated this compoundActive ester method

Schiff Base Derivatives from Amino-Substituted Analogues of 4-Acetamidobenzoic Acid

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. mediresonline.org While this compound itself does not possess a primary amino group for direct Schiff base formation, its amino-substituted analogues are key precursors. Deacetylation of this compound would yield 2-amino-4-bromobenzoic acid, which can then readily react with various aldehydes and ketones to form a wide range of Schiff base derivatives.

The synthesis of Schiff bases from 4-aminobenzoic acid and its derivatives is well-established. rjptonline.orgresearchgate.netresearchgate.net For instance, the reaction of 4-aminobenzoic acid with substituted benzaldehydes in an appropriate solvent like ethanol (B145695) often yields the corresponding Schiff bases in high yields. nih.gov These reactions are versatile, allowing for the incorporation of a wide variety of substituents on the aldehyde component, thereby modulating the electronic and steric properties of the resulting Schiff base. science.gov The resulting imine-carboxylic acid functionalized compounds are of interest in coordination chemistry and materials science. nih.gov

Table 2: Examples of Schiff Bases Derived from 4-Aminobenzoic Acid Analogues

Amine PrecursorAldehyde/Ketone ReactantResulting Schiff BaseReference
4-Aminobenzoic acidSalicylaldehyde4-((2-Hydroxybenzylidene)amino)benzoic acid researchgate.net
4-Aminobenzoic acidBenzaldehyde4-((Phenylmethylene)amino)benzoic acid rjptonline.org
4-AminoantipyrineCinnamaldehyde(E)-4-((E)-3-phenylallylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one mdpi.com

Heterocyclic Systems Derived from this compound Precursors (e.g., Triazoles, Thiazolidinones)

The structural framework of this compound can serve as a starting point for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. While direct cyclization reactions involving the parent molecule may be limited, its derivatives, particularly those arising from modifications of the carboxylic acid and acetamido groups, are valuable intermediates.

Triazoles: 1,2,4-Triazoles can be synthesized from various precursors, often involving the cyclization of thiosemicarbazide (B42300) derivatives. raco.cat For instance, a common route involves the reaction of a carboxylic acid with thiosemicarbazide to form a 2-amino-1,3,4-oxadiazole, which can then be rearranged to the corresponding triazole. Alternatively, hydrazides derived from this compound could be key intermediates in the synthesis of 1,2,4-triazole (B32235) rings. mdpi.com The synthesis of novel 1,2,4-triazole derivatives containing amino acid fragments has been reported, highlighting the modularity of these synthetic approaches. nih.gov

Thiazolidinones: 4-Thiazolidinones are another important class of heterocyclic compounds that can be accessed from precursors related to this compound. nih.gov A common synthetic route to 4-thiazolidinones involves the reaction of a Schiff base with α-mercaptoacetic acid (thioglycolic acid). nih.govnih.gov Therefore, the Schiff bases derived from the amino analogue of this compound, as discussed in the previous section, would be ideal substrates for this cyclocondensation reaction. This approach allows for the generation of a diverse library of 4-thiazolidinone (B1220212) derivatives with substitution patterns dictated by the initial choice of aldehyde or ketone. researchgate.net

Table 3: Synthetic Pathways to Heterocycles from this compound Precursors

Target HeterocycleKey PrecursorGeneral ReactionReference
1,2,4-TriazoleHydrazide derivative of this compoundReaction with a one-carbon synthon (e.g., formic acid, carbon disulfide) raco.cat
4-ThiazolidinoneSchiff base of 2-amino-4-bromobenzoic acidCyclocondensation with thioglycolic acid nih.govnih.gov
1,3,4-ThiadiazoleThiosemicarbazide derivative of this compoundAcid-catalyzed cyclization researchgate.net

Metal Complexation Studies with this compound Ligands and Related Derivatives

The derivatives of this compound, particularly the Schiff bases and heterocyclic compounds discussed previously, are excellent candidates for use as ligands in the formation of metal complexes. The presence of heteroatoms such as nitrogen and oxygen in these molecules provides suitable coordination sites for a wide range of metal ions. The resulting metal complexes often exhibit enhanced biological activities and interesting photophysical or magnetic properties compared to the free ligands.

Table 4: Potential Metal Complexes with Ligands Derived from this compound

Ligand TypeMetal IonPotential Coordination ModePotential Geometry
Schiff base of 2-amino-4-bromobenzoic acidCu(II)N, O-bidentateSquare planar or distorted octahedral
Triazole derivativeZn(II)N, N-bidentateTetrahedral
Thiazolidinone derivativeCo(II)N, S-bidentate or N, O-bidentateTetrahedral or octahedral

Derivatives for Specific Chemical Transformations and Building Block Utility (e.g., Coupling Reactions)

The presence of a bromine atom on the aromatic ring of this compound makes it a valuable building block for a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce new substituents at the 4-position, leading to a wide range of functionalized derivatives.

For example, the Suzuki-Miyaura coupling of 4-bromo-2-methylbenzoic acid with various arylboronic acids has been demonstrated to proceed efficiently in the presence of a palladium catalyst, yielding biaryl compounds. chemicalbook.com A similar reactivity would be expected for this compound, allowing for the synthesis of analogues with extended aromatic systems. These coupling reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. The use of 4-bromo-2-methylbenzoic acid as a starting material for the synthesis of more complex structures underscores the utility of such bromo-substituted benzoic acids as key intermediates in organic synthesis. google.com

Table 5: Potential Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerCatalyst SystemPotential Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-Acetamido-4-phenylbenzoic acid
HeckStyrenePd(OAc)₂ / P(o-tolyl)₃2-Acetamido-4-((E)-2-phenylvinyl)benzoic acid
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N2-Acetamido-4-(phenylethynyl)benzoic acid

Applications of 4 Bromo 2 Acetamidobenzoic Acid and Its Derivatives in Advanced Chemical Disciplines

Role as Versatile Synthetic Intermediates in Complex Organic Molecule Construction

The structure of 4-bromo-2-acetamidobenzoic acid makes it an exemplary synthetic intermediate for building complex molecular architectures, particularly heterocyclic systems that are cornerstones of many pharmaceutical compounds. The three distinct functional groups can often be addressed chemically in a stepwise manner, allowing for controlled and predictable synthesis pathways.

A significant application is in the synthesis of quinazolinones. A 2024 study in Tetrahedron Letters detailed a microfluidic flow chemistry method for creating aryl and benzyl (B1604629) substituted 2-methylquinazolin-4(3H)-one derivatives using this compound as a starting material. researchgate.net This highlights its role as a modern precursor to complex heterocyclic rings. The general pathway involves the reaction of the anthranilic acid-like core (once the acetamido group is hydrolyzed) with other reagents to form the fused ring system. nih.govresearchgate.net

The bromine atom at the 4-position is particularly valuable as it provides a handle for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for this transformation. researchgate.netlibretexts.org In this reaction, the bromo-substituted aromatic ring is coupled with an organoborane reagent (like a boronic acid or ester) in the presence of a palladium catalyst to form a new C-C bond, effectively creating more complex biaryl structures. youtube.comnih.gov While specific examples for this compound in Suzuki reactions are not extensively documented in general literature, the reactivity of the aryl bromide is a well-established principle, and related bromo-benzoic acids are widely used for this purpose. chemicalbook.com

The reactivity of the functional groups is summarized in the table below:

Functional GroupPositionCommon ReactionsSynthetic Utility
Carboxylic Acid1Amidation, EsterificationForms amides and esters, linking to other molecules.
Acetamido2Hydrolysis to amineReveals a primary amine for further functionalization or cyclization.
Bromine4Suzuki Coupling, Heck ReactionEnables C-C bond formation to build larger, complex structures.

Contribution to the Development of New Reagents and Catalysts in Organic Synthesis

While primarily used as a structural building block, the inherent functionalities of this compound offer significant potential for the development of novel reagents and catalysts. The compound's modular nature allows for the attachment of various chemical moieties that can impart specific catalytic activities.

For instance, the bromine atom can be replaced by phosphorus-containing ligands through cross-coupling reactions. These new phosphine-bearing molecules could then act as ligands for transition metals like palladium or nickel, forming catalysts with tailored electronic and steric properties. The acetamido and carboxylic acid groups could be further modified to fine-tune the solubility, stability, and substrate-directing ability of the potential catalyst.

Although direct examples of catalysts derived from this compound are not prominent in current literature, the principles of catalyst design support its potential in this area. The synthesis of complex ligands from functionalized aromatic platforms is a common strategy for creating new catalytic systems.

Potential in Functional Material Science and Dye Development

The aromatic core of this compound and its ability to be elaborated into larger conjugated systems make it a promising scaffold for functional materials and dyes. The development of extended π-systems through reactions at the bromine position can lead to molecules with desirable photophysical properties, such as light absorption and emission.

Research on related compounds, such as 4-bromo-2-methylbenzoic acid, has shown their utility in creating mesogen-jacketed liquid crystalline polymers, which are a class of functional materials. chemicalbook.com This suggests that the bromo-benzoic acid framework is a suitable foundation for polymer science applications. Derivatives of this compound could be explored for use in organic light-emitting diodes (OLEDs) or as organic semiconductors.

Furthermore, the history of dye chemistry is rich with bromo-aromatic compounds. The famous ancient dye, Tyrian purple, is 6,6′-dibromoindigo, highlighting the role of bromine in influencing the color and properties of organic pigments. researchgate.net The structure of this compound contains a chromophoric base that could be chemically modified to produce novel dyes. The carboxylic acid group provides a convenient anchor point for attaching the dye molecule to fabrics or polymer surfaces.

Utility as Building Blocks in Combinatorial Chemistry and Scaffold Design for Chemical Libraries

Combinatorial chemistry relies on the use of versatile molecular scaffolds to rapidly generate large libraries of related compounds for high-throughput screening. The trifunctional nature of this compound makes it an ideal candidate for such endeavors.

Starting from this single precursor, chemists can create a three-dimensional matrix of new compounds by reacting each of the functional groups with a diverse set of reagents.

The carboxylic acid can be converted into a library of amides or esters by reacting it with a panel of different amines or alcohols.

The bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions with an array of boronic acids or other organometallic reagents.

The acetamido group can be hydrolyzed to the parent amine, which can then be acylated with a wide range of acyl chlorides or carboxylic acids to introduce further diversity.

The recent synthesis of a library of quinazolinone derivatives from this compound serves as a practical example of this utility. researchgate.net By systematically varying the reactants at each of these sites, a large and structurally diverse chemical library can be efficiently constructed from a single, well-defined starting scaffold, accelerating the discovery of new drug candidates and functional materials.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-acetamidobenzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and amination of a benzoic acid precursor. A common route begins with bromination of 3,5-difluorobenzoic acid under controlled temperatures (0–5°C) using HBr/H₂O₂ as the brominating agent. Subsequent nitration introduces the acetamido group via acetylation of the intermediate amine. Key optimizations include:

  • Catalyst selection : Use CuBr₂ or FeCl₃ to enhance regioselectivity during bromination .
  • Temperature control : Maintain sub-10°C conditions during nitration to avoid over-oxidation.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) improves purity (>98% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • NMR : Prioritize ¹H and ¹³C NMR to confirm substitution patterns. The acetamido group shows a singlet at δ 2.1 ppm (CH₃), while the aromatic protons exhibit splitting due to bromo/fluoro substituents (δ 7.3–8.1 ppm) .
  • X-ray crystallography : Use SHELXL for structure refinement. Key parameters include R-factor convergence (<5%) and thermal displacement (U₃₃) analysis to confirm molecular packing .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 274.96 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound in complex reaction environments?

Methodological Answer: DFT studies using functionals like B3LYP/6-311++G(d,p) can model:

  • Electron density distribution : Identify nucleophilic/electrophilic sites via Laplacian (∇²ρ) analysis. Bromine’s electron-withdrawing effect reduces electron density at the ortho position .
  • Reactivity in cross-coupling : Calculate Fukui indices (ƒ⁻) to predict Suzuki-Miyaura coupling sites. The bromine atom shows high ƒ⁻ (0.12), favoring oxidative addition with Pd catalysts .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate reaction kinetics in DMF or THF .

Q. What strategies are recommended for resolving ambiguities in the crystallographic refinement of this compound derivatives using programs like SHELXL?

Methodological Answer:

  • Twinning analysis : Use SHELXT’s HKLF5 format to detect twinning ratios. For pseudo-merohedral twins, apply TWIN/BASF commands to refine twin laws .
  • Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., bromine/acetamido groups) with constraints on bond distances (C-Br: 1.89 Å) .
  • Hydrogen bonding : Restrain O-H···O interactions using DFIX commands (target distance: 2.65–2.75 Å) to stabilize carboxylate dimers .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs, and what methodological approaches ensure reproducibility?

Methodological Answer:

  • Bioassay standardization : Use reference compounds (e.g., Ethyl 2-amino-4-bromo-3,5-difluorobenzoate) as internal controls to calibrate enzyme inhibition assays (e.g., against E. coli β-lactamase) .
  • Data normalization : Adjust IC₅₀ values for solvent effects (e.g., DMSO ≤1% v/v) and cell line variability (e.g., HEK293 vs. HeLa) .
  • Meta-analysis : Apply multivariate regression to isolate substituent effects (e.g., fluoro vs. methyl groups) on antimicrobial activity .

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